Chloro(1,5-cyclooctadiene)iridium(I) dimer

Description

Significance of Dimeric Iridium(I) Complexes in Homogeneous Catalysis

Dimeric iridium(I) complexes, with [Ir(cod)Cl]₂ as a prime example, hold a significant position in homogeneous catalysis due to their unique combination of stability and reactivity. The dimeric structure, featuring bridging chloride ligands, provides a stable platform for the iridium(I) centers. This stability allows for convenient handling and storage of the complex. However, in solution, the dimer can be readily cleaved by a variety of ligands, such as phosphines, amines, and other coordinating species, to generate catalytically active monomeric iridium(I) species.

The iridium(I) center, with its d⁸ electron configuration, is prone to oxidative addition, a fundamental step in many catalytic cycles. This process involves the iridium center formally changing its oxidation state from +1 to +3, allowing for the activation of a wide range of substrates. The ability of iridium to cycle between these oxidation states is central to its catalytic prowess. Furthermore, the 1,5-cyclooctadiene (B75094) (cod) ligand, a diene, is bound to the iridium center but can be easily displaced by other ligands or substrates, providing a facile entry point into the catalytic cycle. This lability is crucial for the generation of the active catalytic species.

The significance of dimeric iridium(I) complexes is underscored by their application in a broad spectrum of catalytic reactions. These include, but are not limited to, hydrogenation, hydrosilylation, hydroamination, C-H activation, and various asymmetric transformations. nih.govmedchemexpress.comchemicalbook.commatthey.comchemdad.comfishersci.com The ability to fine-tune the steric and electronic properties of the ancillary ligands attached to the iridium center allows for precise control over the catalyst's activity and selectivity, making these complexes highly versatile platforms for catalyst design.

Historical Development and Role of [Ir(cod)Cl]₂ as a Precursor

The synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer was a significant milestone in organometallic chemistry. The compound is typically prepared by the reaction of a hydrated iridium trichloride (B1173362) (IrCl₃·nH₂O) with 1,5-cyclooctadiene in an alcohol solvent, such as ethanol (B145695) or isopropanol (B130326). chemicalbook.comucsd.edugoogle.comwikipedia.org This reaction involves the reduction of the iridium(III) center to iridium(I). Over the years, various synthetic methodologies have been developed to improve the yield and simplify the procedure. tandfonline.comgoogle.com

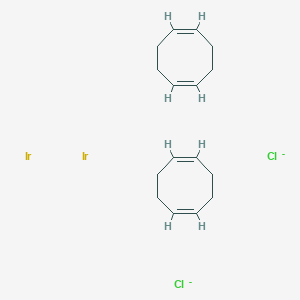

Initially, the focus was on the fundamental understanding of the structure and bonding within this novel organometallic complex. The molecule adopts a structure where each iridium atom is in a square-planar coordination environment, bridged by two chloride ligands. wikipedia.org The molecule exists as two polymorphs, a more common red-orange form and a yellow-orange form. wikipedia.org

The true impact of [Ir(cod)Cl]₂ emerged as its role as a versatile catalyst precursor was recognized. It serves as a convenient and reliable starting material for the synthesis of a wide range of other iridium complexes. medchemexpress.comchemicalbook.comchemdad.com A notable example is the preparation of Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]⁺, a highly active catalyst for hydrogenation reactions. medchemexpress.comchemicalbook.comfishersci.comwikipedia.org The chloride bridges in [Ir(cod)Cl]₂ can be readily cleaved by donor ligands, and the cyclooctadiene ligand can be substituted, allowing for the systematic synthesis of iridium complexes with tailored properties for specific catalytic applications.

Overview of Current Research Landscape and Outline Scope

The current research landscape surrounding this compound continues to be vibrant and expansive. While its role as a fundamental precursor is well-established, ongoing research seeks to exploit its catalytic potential in novel and increasingly complex chemical transformations. A significant area of focus is the development of new catalytic methods for C-H activation and functionalization, a field that promises to revolutionize the synthesis of complex organic molecules by enabling the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. tcichemicals.commetalor.com

Furthermore, the use of [Ir(cod)Cl]₂ in asymmetric catalysis remains a highly active area of investigation. By employing chiral ligands, researchers are developing highly enantioselective iridium catalysts for a variety of reactions, including the hydrogenation of challenging substrates and asymmetric allylic substitutions. chemicalbook.comchemdad.comrsc.org These advancements are of particular importance to the pharmaceutical and agrochemical industries, where the synthesis of enantiomerically pure compounds is often a critical requirement.

Recent studies have also explored the application of [Ir(cod)Cl]₂ in the intramolecular hydroamination of unactivated alkenes, providing an efficient route to nitrogen-containing heterocyclic compounds. nih.govacs.org This demonstrates the continuing expansion of the catalytic repertoire of iridium complexes derived from this remarkable precursor. The ongoing exploration of its reactivity with a diverse range of substrates and ligands ensures that this compound will remain a central molecule in the advancement of homogeneous catalysis for the foreseeable future.

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ |

| Molecular Weight | 671.70 g/mol |

| Appearance | Orange-red solid/powder |

| Melting Point | 190-205 °C (decomposes) |

| Solubility | Soluble in chloroform (B151607) and toluene; slightly soluble in acetone (B3395972) and alcohol; insoluble in water. fishersci.com |

| CAS Number | 12112-67-3 |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHQWGWORCBJK-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923689 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12112-67-3 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloro 1,5 Cyclooctadiene Iridium I Dimer

Established Synthetic Routes to [Ir(cod)Cl]₂

The traditional synthesis of Chloro(1,5-cyclooctadiene)iridium(I) dimer, often denoted as [Ir(cod)Cl]₂, typically involves the reduction of an iridium(III) or iridium(IV) salt in the presence of 1,5-cyclooctadiene (B75094) (COD).

Reflux-Based Synthesis from Iridium(III) Chloride Hydrate

The most common and established method for preparing [Ir(cod)Cl]₂ is the reaction of hydrated iridium(III) chloride with 1,5-cyclooctadiene in an alcohol solvent, often with the addition of water. wikipedia.orgchemicalbook.com The mixture is heated under reflux, during which the Ir(III) center is reduced to Ir(I), and the [Ir(cod)Cl]₂ complex precipitates from the solution as an orange-red solid. chemicalbook.com A typical procedure involves refluxing Iridium(III) chloride hydrate and 1,5-cyclooctadiene in a mixture of ethanol (B145695) and water for approximately 24 hours under a nitrogen atmosphere. chemicalbook.com Upon cooling, the product is collected by filtration. chemicalbook.com

Over the years, several variations of this reflux-based method have been reported, each with different efficiencies and procedural complexities. These methods, named after their developers, have offered various yields. For instance, the method developed by Winkhaus and Singer, reacting Na₂IrCl₆·6H₂O with COD in an ethanol/water mixture for 8-12 hours, resulted in a 45% yield. google.comgoogle.com Herde's method, which refluxed iridium trichloride (B1173362) hydrate in ethanol, water, and COD for 12-24 hours, achieved a yield of 72%. google.com A more efficient, albeit multi-step, procedure was reported by Crabtree, which afforded yields of 90-95%. google.comgoogle.com Pannetier and colleagues reported an 85% yield by reacting H₂IrCl₆ with COD in an aqueous ethanol solution after 12 hours of reflux. google.comgoogle.com These variations highlight the ongoing efforts to optimize the synthesis of this crucial iridium precursor.

| Method | Iridium Precursor | Reaction Time (hours) | Reported Yield (%) |

|---|---|---|---|

| Winkhaus and Singer | Na₂IrCl₆·6H₂O or H₂IrCl₆·6H₂O | 8–12 | 45 |

| Herde | Iridium Trichloride Hydrate | 12–24 | 72 |

| Pannetier et al. | H₂IrCl₆ | 12 | 85 |

| Crabtree | [IrHCl₂(cod)]₂ (intermediate) | Multi-step | 90–95 |

Advanced and High-Efficiency Synthesis of [Ir(cod)Cl]₂

In pursuit of greater efficiency, shorter reaction times, and operational simplicity, advanced synthetic strategies have been developed. These include one-pot procedures and the application of microwave technology.

One-Pot Synthetic Strategies

One-pot synthetic methods offer a streamlined alternative to traditional multi-step processes. A reported one-step method involves charging a flask with hydrated iridium trichloride under a nitrogen atmosphere, followed by the addition of anhydrous ethanol and 1,5-cyclooctadiene. google.com The mixture is heated to reflux at 110°C. google.com Over a period of 4-6 hours, the solution's color changes from deep brown to brick red, and red crystals of the product form on the flask walls. google.com This procedure, which simplifies the operation and shortens the reaction time considerably compared to the 24-hour reflux often cited in traditional methods, has been reported to achieve a high yield of 89.3%. google.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dtic.mil The use of pressurized vessels allows solvents to be superheated above their normal boiling points, while the homogeneous heating characteristic of microwave irradiation leads to rapid and efficient reactions. dtic.mil For the synthesis of iridium dimers, microwave-assisted methods can dramatically reduce reaction times to just 5-10% of those required for traditional heating. dtic.mil A specific microwave method for iridium dimer synthesis involves heating the reactants to 150°C as rapidly as possible and holding at that temperature for 90 minutes. dtic.mil This optimization results in significant savings in both time and energy. dtic.mil

| Parameter | Traditional Reflux (Herde) | One-Pot Reflux | Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours | 90 minutes |

| Temperature | ~80°C (Ethanol reflux) | 110°C | 150°C |

| Reported Yield | 72% | 89.3% | High-throughput capable |

| Complexity | Standard | Simplified (One-pot) | Requires specialized equipment |

Preparation of Derivative Iridium Complexes from [Ir(cod)Cl]₂

This compound is a valuable starting material primarily because it serves as a precursor to a wide array of other iridium complexes used in catalysis. chemicalbook.com

Synthesis of Cyclometalated Iridium Dimers

A significant application of [Ir(cod)Cl]₂ is in the synthesis of cyclometalated, chloro-bridged iridium(III) dimers. These reactions involve treating the [Ir(cod)Cl]₂ precursor with a stoichiometric amount of a C,N-donating ligand. acs.org This process involves a redox reaction where the iridium(I) center is oxidized to iridium(III). acs.org Concurrently, the 1,5-cyclooctadiene ligands are eliminated from the metal's coordination sphere and act as a scavenger for the hydrogen evolved during the C,N-cyclometalation process. acs.org This methodology has been successfully applied to synthesize a variety of known and novel iridium(III) dimers. For example, the reaction with 2-(2,4-difluorophenyl)pyridine (2,4-diFppyH) under optimized microwave conditions proceeds with a very high yield of 94% to form the corresponding dimer, [Ir(μ-Cl)(2,4-diFppy)₂]₂. acs.org This route provides an efficient pathway to important precursors for materials used in applications such as organic light-emitting diodes (OLEDs). acs.org

Generation of Monomeric Iridium Species

This compound, with the chemical formula [Ir(COD)Cl]₂, is a crucial precursor in organometallic chemistry, valued for its stability and utility in synthesizing catalytically active iridium complexes. chemicalbook.comwikipedia.orgfishersci.com The dimeric structure features two iridium centers bridged by two chloride ligands. A key synthetic application of this dimer is its conversion into more reactive, monomeric iridium(I) species. This transformation is typically achieved through a bridge-splitting reaction, where the chloride bridges are cleaved by the addition of coordinating ligands (L).

The general reaction involves the treatment of the orange-red dimeric solid with a stoichiometric amount of a suitable ligand, typically a Lewis base such as a phosphine (B1218219), arsine, or amine. researchgate.netresearchgate.net This process yields two equivalents of a monomeric, square planar d⁸ iridium complex of the general form [Ir(COD)Cl(L)]. wikipedia.orgresearchgate.net The choice of the ancillary ligand L is critical as its steric and electronic properties significantly influence the characteristics and subsequent reactivity of the resulting monomeric iridium catalyst.

Detailed research into the reaction with phosphine ligands has provided significant insight into this process. The treatment of [Ir(COD)Cl]₂ with various phosphines (PR₃) readily affords the corresponding mononuclear complexes, [(η⁴-COD)IrCl(PR₃)]. researchgate.net Studies have also revealed the complexity of the reaction dynamics. For instance, at low temperatures (between -70 to -40°C), the reaction between the dimer and a ligand can exist in an equilibrium that includes a five-coordinate species, (COD)IrCl(L)₂, and even smaller quantities of an ionic species, [(COD)Ir(L)₂]⁺Cl⁻. researchgate.net

The reaction of the dimer with triphenylarsine (AsPh₃) also results in the formation of a monomeric complex, (COD)IrCl(AsPh₃). researchgate.net The generation of these monomeric species is a fundamental step, as they are the direct precursors to a wide array of catalysts used in important organic transformations. chemicalbook.comwikipedia.org

The following table summarizes the generation of several monomeric iridium species from the this compound upon reaction with various common ligands.

| Ligand (Abbreviation) | Ligand Name | Resulting Monomeric Species |

| PPh₃ | Triphenylphosphine | [(η⁴-COD)IrCl(PPh₃)] |

| P(i-Pr)₃ | Triisopropylphosphine | [(η⁴-COD)IrCl(P(i-Pr)₃)] |

| PMe₃ | Trimethylphosphine | [(η⁴-COD)IrCl(PMe₃)] |

| AsPh₃ | Triphenylarsine | [(COD)IrCl(AsPh₃)] |

Structural Characterization and Spectroscopic Analysis of Chloro 1,5 Cyclooctadiene Iridium I Dimer

Dimeric Structural Motifs and Coordination Geometries

The structure of [Ir(cod)Cl]₂ has been elucidated through various analytical techniques, revealing distinct motifs in different physical states.

Solid-State and Crystallographic Investigations of [Ir(cod)Cl]₂ Symmetry

In the solid state, Chloro(1,5-cyclooctadiene)iridium(I) dimer exists as a dimer with two iridium centers bridged by two chloride ligands. X-ray crystallographic studies have shown that each iridium(I) center, a d⁸ metal ion, adopts a square planar coordination geometry. This geometry is typical for such d⁸ complexes. The coordination sphere of each iridium atom is completed by two carbon-carbon double bonds from a 1,5-cyclooctadiene (B75094) (cod) ligand and the two bridging chloride atoms.

The core of the molecule, consisting of two iridium atoms and two chlorine atoms (Ir₂Cl₂), is not planar but is folded, exhibiting a significant dihedral angle of 86°. The molecule has been observed to crystallize in two different polymorphic forms, a more common red-orange variant and a yellow-orange form. Spectroscopic analysis confirms that in the solid phase, the complex possesses a high degree of symmetry, conforming to the D₂h point group.

Table 1: Selected Crystallographic and Structural Data for [Ir(cod)Cl]₂

| Parameter | Value |

| Crystal System | Orthorhombic |

| Coordination Geometry | Square Planar |

| Molecular Symmetry (Solid) | D₂h |

| Ir₂Cl₂ Core | Folded |

| Dihedral Angle | 86° |

| Polymorphs | Red-orange, Yellow-orange |

Gas-Phase Structural Elucidation and Energetic Comparisons

Theoretical studies, particularly those employing density functional theory (DFT), have been used to investigate the structure of a single molecule of [Ir(cod)Cl]₂ in the gas phase, free from crystal packing forces. These computational analyses have explored different potential symmetries for the molecule.

The calculations indicate that a structure with D₂ symmetry is energetically more favorable in the gas phase compared to the D₂h symmetry observed in the solid state. The energy difference between these two structures is calculated to be between 5 and 6 kcal/mol. This suggests that the higher D₂h symmetry found in the crystal lattice is likely a result of intermolecular forces and packing efficiency in the solid state.

Vibrational Spectroscopy of [Ir(cod)Cl]₂ and Related Complexes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of [Ir(cod)Cl]₂.

Infrared and Raman Spectral Assignments for Ligand Modes

The vibrational spectra of [Ir(cod)Cl]₂ are characterized by modes associated with the 1,5-cyclooctadiene ligand and the iridium-chloride and iridium-olefin bonds. The 1,5-cyclooctadiene ligand, which typically exists in a C₂v "tub" configuration, coordinates to the iridium center. Upon coordination, shifts in the vibrational frequencies of the ligand are observed.

Notably, certain vibrational modes of the cyclooctadiene ligand shift to lower wavenumbers when the ligand is bound to the iridium center. This is particularly evident for the C=C stretching vibration, which is a key indicator of the metal-ligand interaction.

Spectroscopic Probes for Metal-Olefin Bond Interactions

The interaction between the iridium center and the olefinic double bonds of the cod ligand is a crucial aspect of the complex's structure and reactivity. This interaction can be effectively probed using vibrational spectroscopy. The coordination of the olefin to the metal center results in a weakening of the C=C bond, which is reflected in a decrease in its stretching frequency (ν(C=C)) in the IR and Raman spectra compared to the free, uncoordinated ligand.

Theoretical calculations support the experimental observations, indicating that the metal-olefin interaction is slightly more pronounced in the iridium complex compared to its rhodium analogue, [Rh(cod)Cl]₂. This stronger interaction in the iridium dimer contributes to its stability and influences its catalytic properties.

Table 2: Key Vibrational Frequencies for [Ir(cod)Cl]₂

| Vibrational Mode | Description | Observation |

| ν(C=C) | C=C stretch of COD ligand | Shifts to a lower frequency upon coordination to Iridium. |

| ν(M-Cl) | Iridium-Chloride stretch | Provides information on the bridging chloride bonds. |

| ν(M-olefin) | Iridium-Olefin stretch | Indicates the strength of the metal-olefin bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

¹H NMR spectroscopy is a powerful tool for characterizing the structure of [Ir(cod)Cl]₂ in solution. The spectrum provides information about the chemical environment of the protons in the 1,5-cyclooctadiene ligand.

In a deuterated chloroform (B151607) (CDCl₃) solution, the ¹H NMR spectrum of [Ir(cod)Cl]₂ displays distinct signals for the different types of protons in the cod ligand. Typically, signals corresponding to the olefinic protons (=CH) and the aliphatic methylene protons (-CH₂-) are observed. The chemical shifts and coupling patterns of these signals are consistent with the dimeric structure and the coordination of the diene ligand to the iridium centers. The NMR data from solution studies align well with the structural features determined by X-ray crystallography in the solid state, indicating that the fundamental dimeric structure is maintained upon dissolution in non-coordinating solvents.

Table 3: ¹H NMR Data for [Ir(cod)Cl]₂ in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic (=CH) | ~4.3-4.7 | Multiplet |

| Methylene (-CH₂-) | ~2.1-2.6 | Multiplet |

Note: Exact chemical shifts can vary slightly depending on the specific reference and experimental conditions.

¹H NMR Characterization of [Ir(cod)Cl]₂

The ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, [Ir(cod)Cl]₂, provides key insights into the structure and symmetry of the molecule in solution. The spectrum is characterized by distinct signals corresponding to the protons of the 1,5-cyclooctadiene (cod) ligand.

In a typical ¹H NMR spectrum recorded in a non-coordinating solvent such as CDCl₃, the protons of the cod ligand exhibit specific chemical shifts. While detailed assignments can vary slightly depending on the literature, a representative, albeit potentially complex, spectrum shows signals in the olefinic and aliphatic regions. For instance, one dataset reports doublet of doublets at δ 7.59 ppm and δ 8.15 ppm, and singlets at δ 2.74 ppm and δ 8.97 ppm. However, the complexity of this reported spectrum may suggest the presence of derivatives or impurities, as a symmetrical dimer would be expected to show a simpler pattern. The reaction progress of syntheses involving [Ir(cod)Cl]₂ can be monitored using ¹H NMR by observing the disappearance of signals corresponding to reactants, such as the protonated ligand signal at 10.33 ppm in the synthesis of [Ir(IMes)(COD)Cl]. mdpi.com

Not all protons within the cod ligand are chemically equivalent, leading to multiple signals. The olefinic protons, being closer to the iridium center, typically appear downfield, while the aliphatic methylene protons are found upfield. The integration of these signals corresponds to the number of protons in each unique environment.

NMR Analysis of Dimer Cleavage in Coordinating Solvents

The dimeric structure of [Ir(cod)Cl]₂ is susceptible to cleavage by coordinating solvents or ligands, a process that can be readily monitored by NMR spectroscopy. When dissolved in coordinating solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), the chloride bridges are broken, and solvent molecules coordinate to the iridium centers. acs.org This results in the formation of monomeric iridium species.

This cleavage process leads to significant changes in the NMR spectrum. A detailed investigation into chloro-bridged iridium(III) dimers revealed that in the presence of coordinating solvents, a chemical reaction occurs, leading to the cleavage of the μ-chloride bridges. acs.org This process was confirmed by both NMR titration and X-ray diffraction analysis of the resulting monomeric complexes. acs.org For example, the coordination of DMSO to the iridium center was found to be much more favorable than that of acetonitrile. acs.org In the case of [Ir(cod)Cl]₂, this would lead to the formation of species such as [Ir(cod)(solvent)Cl]. The symmetry of the cod ligand in these monomeric species is different from that in the bridged dimer, resulting in a new set of resonances in the ¹H NMR spectrum.

Similarly, the reaction of [Ir(cod)Cl]₂ with ligands like triphenylphosphine (PPh₃) in a solvent such as isopropanol (B130326) also results in the cleavage of the dimer. researchgate.netresearchgate.net At a 1:1 P/Ir ratio, the monomeric species [IrCl(COD)(PPh₃)] is formed. researchgate.netresearchgate.net This change is observable in the ³¹P{¹H} NMR spectrum, where new signals corresponding to the coordinated phosphine (B1218219) ligand appear. researchgate.net

X-ray Diffraction Studies of Related Iridium Complexes

While a detailed crystal structure of the most common polymorph of [Ir(cod)Cl]₂ itself is well-established, X-ray diffraction studies of numerous related iridium(I) cyclooctadiene complexes provide valuable information about the coordination geometry and structural parameters of the Ir(cod) moiety. These studies consistently show the iridium center in a square planar or distorted square planar geometry, which is characteristic of a d⁸ metal complex. wikipedia.org

For example, the X-ray structure of (cycloocta-1,5-diene)[bis(1,3-diphenylphosphino)propane]methyliridium(I) has been determined, providing precise bond lengths and angles for the iridium center and the coordinated ligands. In cationic half-sandwich iridium(I) complexes of 1,4,7-trithiacyclononane, such as [Ir( dtu.dkaneS₃)(C₈H₁₂)]PF₆, the cod ligand is also a key structural component.

The crystal structure of [Ir(cod)CpMe₄] (where CpMe₄ is tetramethylcyclopentadienyl) reveals that the 1,5-cyclooctadiene is a η⁴-coordinated ligand in a cis-cis conformation. researchgate.net The structural data for this complex is provided in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | IrC₁₇H₂₅ |

| Space Group | P-1 |

| a (Å) | 6.4631(3) |

| b (Å) | 8.4620(4) |

| c (Å) | 13.5577(8) |

| α (°) | 85.770(2) |

| β (°) | 84.611(2) |

| γ (°) | 78.013(2) |

| Volume (ų) | 720.99(6) |

These studies on related complexes consistently demonstrate the firm coordination of the cod ligand to the iridium center and provide a basis for understanding the structural aspects of the parent dimer.

Comparative Structural Analysis with Rhodium(I) Analogs

A comparative analysis of the structure of this compound with its rhodium analog, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂), reveals significant differences in their solid-state structures, particularly concerning the geometry of the M₂Cl₂ core.

Despite this difference in the core structure, both complexes exhibit a square planar coordination geometry around the metal centers, as is typical for d⁸ complexes. wikipedia.orgwikipedia.org The 1,5-cyclooctadiene ligand coordinates to each metal center in a bidentate fashion through its two C=C double bonds. The structural parameters of the coordinated cod ligand are broadly similar in both the iridium and rhodium complexes.

| Feature | [Ir(cod)Cl]₂ | [Rh(cod)Cl]₂ |

|---|---|---|

| Metal Center | Iridium(I) | Rhodium(I) |

| M₂Cl₂ Core Geometry | Folded (Dihedral angle ≈ 86°) wikipedia.org | Planar wikipedia.org |

| Coordination Geometry | Square Planar wikipedia.org | Square Planar wikipedia.org |

This structural divergence between the iridium and rhodium dimers is an important consideration in their application as catalyst precursors, as the initial geometry of the complex can influence the subsequent reaction pathways.

Theoretical and Computational Chemistry Studies on Chloro 1,5 Cyclooctadiene Iridium I Dimer

Density Functional Theory (DFT) Investigations of [Ir(cod)Cl]₂

DFT has become a go-to method for investigating the electronic structure and properties of transition metal complexes like [Ir(cod)Cl]₂. These computational studies provide a molecular-level understanding of the compound's behavior and reactivity.

Energy Landscape of Conformational Isomers (e.g., D₂ vs. D₂h)

The dimeric structure of [Ir(cod)Cl]₂ features a central Ir₂Cl₂ core. This core is not planar; instead, it adopts a folded conformation with a dihedral angle of approximately 86 degrees. wikipedia.org This folding results in the iridium centers having a square planar geometry, which is typical for d⁸ metal complexes. wikipedia.org The molecule can exist in different polymorphic forms, most commonly as yellow-orange and red-orange crystals, with the latter being more prevalent. wikipedia.org

While detailed DFT studies specifically comparing the energy landscape of D₂ and D₂h symmetric conformers are not extensively reported in the reviewed literature, the experimentally observed folded structure strongly suggests a non-planar, and therefore likely D₂ or a lower symmetry, ground state. A planar D₂h structure would involve significant ring strain and unfavorable electronic interactions. Computational investigations on related systems often reveal that such folded structures are energetically more favorable.

Elucidation of Metal-Ligand Bonding Characteristics

The bonding in [Ir(cod)Cl]₂ is characterized by the interaction between the iridium(I) center and the 1,5-cyclooctadiene (B75094) (cod) and chloride ligands. The iridium-olefin bond is a classic example of the Dewar-Chatt-Duncanson model, involving a synergistic interaction of σ-donation from the filled π-orbitals of the olefin to an empty d-orbital on the metal, and π-back-donation from a filled d-orbital on the metal to the empty π*-antibonding orbitals of the olefin.

DFT studies on related iridium complexes have provided quantitative insights into these interactions. For instance, in a study of Ir(III) complexes, natural population analysis indicated the possibility of ligand-to-metal charge transfer. researchgate.net The interaction between iridium and the cod ligand in [Ir(cod)Cl]₂ leads to a weakening of the C=C double bonds in the cod ligand, a phenomenon that can be probed computationally.

Computational Assessment of Reactivity and Electronic Properties

Computational methods are invaluable for predicting the reactivity of [Ir(cod)Cl]₂ and its derivatives in catalytic cycles.

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex wavefunctions of molecular systems into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. researchgate.net It allows for a quantitative assessment of donor-acceptor interactions, which are crucial in understanding metal-ligand bonding and reactivity.

In the context of [Ir(cod)Cl]₂, NBO analysis can quantify the σ-donation from the C=C bonds of the cod ligand to the iridium center and the π-back-donation from the iridium d-orbitals to the π* orbitals of the cod ligand. A DFT and NBO analysis of a formal [4+1] cycloaddition reaction catalyzed by an iridium complex derived from [Ir(cod)Cl]₂ and a phosphine (B1218219) ligand demonstrated the utility of NBO in identifying η²-coordination of a biphenylene (B1199973) substrate to the iridium center. acs.org This highlights how NBO can be used to understand the intricate electronic interactions that govern the initial steps of a catalytic cycle.

Table 1: Illustrative NBO Analysis Data for a Model Iridium-Olefin Interaction

| Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) (kcal/mol) |

| π(C=C) | LP(Ir) | 15.8 |

| LP(Ir) | π(C=C) | 8.2 |

| Note: This table is illustrative and based on typical values for iridium-olefin complexes. E(2) represents the stabilization energy of the donor-acceptor interaction. |

Theoretical Predictions of Catalytic Activity and Selectivity

DFT calculations have been successfully employed to predict the catalytic activity and selectivity of systems derived from [Ir(cod)Cl]₂. For instance, in the intramolecular hydroamination of unactivated alkenes, DFT studies revealed that the reaction proceeds via an olefin activation mechanism, where the substrate coordinates to the iridium center. nih.gov The computational analysis showed that the turnover-limiting step is the reductive elimination from a highly reactive Ir(III)-hydrido intermediate. nih.gov

Furthermore, computational investigations into the asymmetric hydrogenation of olefins using catalysts generated from [Ir(cod)Cl]₂ have demonstrated the ability of DFT to rationalize and predict enantioselectivity. acs.org By modeling the catalyst-substrate interactions, researchers can identify the key steric and electronic factors that control the stereochemical outcome of the reaction.

A study on iridium-catalyzed hydrogen isotope exchange reactions used competition experiments to create directing group power scales for predicting regioselectivity. chemrxiv.org While not a purely theoretical prediction, this work showcases how computational data can be integrated with experimental results to build predictive models for catalytic selectivity. chemrxiv.org

Mechanistic Pathways and Reactivity of Chloro 1,5 Cyclooctadiene Iridium I Dimer

Fundamental Organometallic Transformations

The iridium(I) center in [Ir(COD)Cl]₂ is a d⁸ metal, which typically favors a square planar geometry. wikipedia.org This configuration leaves the metal center coordinatively unsaturated and electron-rich, making it susceptible to reactions that increase its coordination number and oxidation state.

Oxidative addition and its reverse, reductive elimination, are cornerstone reactions in organometallic chemistry, and they are central to the catalytic applications of complexes derived from [Ir(COD)Cl]₂. libretexts.orgumb.eduwikipedia.org

Oxidative Addition is a process where the metal's oxidation state and coordination number increase, typically by two. umb.eduumb.edu The iridium(I) center in derivatives of the dimer is readily oxidized to iridium(III). This transformation is crucial for activating various substrates. For instance, complexes derived from the dimer can undergo oxidative addition with molecules like hydrogen (H₂), alkyl halides (R-X), and silanes (R₃Si-H). umb.eduacs.org

A general representation of oxidative addition to an iridium(I) complex is shown below: LₙIr(I) + A-B → LₙIr(III)(A)(B)

This process involves the cleavage of the A-B bond and the formation of new Ir-A and Ir-B bonds. umb.edu The reaction requires a vacant coordination site on the metal, which can be achieved through ligand dissociation from an 18-electron complex or by starting with a 16-electron complex. umb.eduumb.edu For example, the reaction of Vaska's complex, a related iridium(I) compound, with H₂ is a classic example of a concerted oxidative addition, where both hydrogen atoms add simultaneously, resulting in a cis-dihydride product. libretexts.orgwikipedia.org

Reductive Elimination is the microscopic reverse of oxidative addition, where the metal's oxidation state and coordination number decrease. libretexts.orgwikipedia.org This step is often the product-forming step in a catalytic cycle. umb.edu For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation to one another in the metal's coordination sphere. libretexts.orgumb.edu The stability of the newly formed A-B bond is a significant driving force for this reaction. wikipedia.org

These two processes are fundamental to many catalytic cycles, including hydrogenation, hydroformylation, and cross-coupling reactions, where iridium catalysts derived from [Ir(COD)Cl]₂ are employed. medchemexpress.comwikipedia.org

Ligand exchange reactions on iridium complexes derived from [Ir(COD)Cl]₂ are critical for catalyst activation and turnover. The dimer itself reacts with various ligands, such as phosphines, to cleave the chloride bridges and form monomeric adducts. For example, its reaction with dimethylphenylphosphine (PMe₂Ph) leads to the formation of new iridium complexes. semanticscholar.org

The kinetics of these substitution reactions can follow different mechanisms, primarily associative or dissociative pathways. In an associative (Sₙ2-type) mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, before the leaving group departs. In a dissociative (Sₙ1-type) mechanism, the leaving group departs first, generating a coordinatively unsaturated intermediate, which is then trapped by the incoming ligand. nih.gov

Studies on related iridium(I) complexes reveal that the nature of the ligands and the substrate influences the substitution pathway. For instance, in SABRE (Signal Amplification By Reversible Exchange) catalysts derived from [Ir(COD)Cl(IMes)], pyridine ligands were found to exchange via a dissociative mechanism. nih.gov The rate of ligand exchange is a crucial parameter that affects the efficiency of catalytic processes. nih.govwhiterose.ac.uk

The table below summarizes kinetic data for ligand exchange in a model iridium system relevant to catalysts derived from [Ir(COD)Cl]₂.

| Substrate | Dissociation Rate Constant (k_d) [s⁻¹] | Association Rate Constant (k_a) [M⁻¹s⁻¹] | Mechanism |

| Pyridine | 1.5 ± 0.1 | (3.8 ± 0.3) x 10¹ | Dissociative |

| 4-Aminopyridine | 1.3 ± 0.1 | (1.6 ± 0.1) x 10¹ | Dissociative |

| Nicotinamide | 0.8 ± 0.1 | (1.0 ± 0.1) x 10¹ | Dissociative |

| Data derived from studies on [Ir(H)₂(IMes)(substrate)₃]Cl complexes, which are formed from the [IrCl(COD)(IMes)] precatalyst. nih.govwhiterose.ac.uk |

Cyclooctadiene Ligand Dynamics within Iridium Complexes

The 1,5-cyclooctadiene (B75094) (COD) ligand is not merely a spectator; its coordination and subsequent reactions are integral to the chemistry of the title dimer and its derivatives. The COD ligand is prone to isomerization in cationic iridium complexes. wikipedia.org

Iridium complexes can catalyze the isomerization of 1,5-cyclooctadiene to other isomers, such as 1,3- and 1,4-cyclooctadiene. acs.orgacs.org This process typically involves the formation of iridium-hydride intermediates and subsequent olefin insertion and elimination steps. The transformation is initiated by an intramolecular C-H activation of the COD ligand. acs.orgresearchgate.net

A proposed mechanistic pathway involves an initial oxidative addition of a C-H bond of the COD ligand to the iridium center, forming an iridium(III) hydride. This is followed by migratory insertion of one of the double bonds into the Ir-H bond, leading to a cyclooctenyl intermediate. Subsequent β-hydride elimination can then yield an isomerized diene and regenerate an iridium(I) species.

Recent studies have elucidated the specific factors that promote the isomerization of the COD ligand within iridium complexes. Acetic acid has been identified as a catalyst for this transformation. acs.org The presence of a coordinating solvent, such as acetonitrile, acts as a thermodynamic driving force for the isomerization. acs.org

The acidic promoter likely facilitates the formation of a key iridium-hydride intermediate, which is essential for the isomerization cascade. The coordination of a solvent molecule like acetonitrile can stabilize the resulting complex containing the isomerized diene, thus driving the equilibrium towards the product. acs.org

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the study of COD isomerization within iridium complexes, researchers have successfully isolated and characterized key intermediates. By using a stronger acid, trifluoroacetic acid, a complex identified as [Ir(cod)(F₃CCO₂)(H)(vegiⁿᵖʳ)]PF₆ was isolated. acs.org This species represents an iridium(III) hydride formed after the acid addition, providing direct evidence for the proposed oxidative addition step that initiates the isomerization process. The characterization of such intermediates through techniques like NMR spectroscopy and X-ray crystallography is crucial for confirming the proposed mechanistic pathways. acs.org

Intramolecular C-H Activation Events Involving COD Ligand

While C-H activation typically involves a substrate molecule, the 1,5-cyclooctadiene (COD) ligand itself is not inert and can participate in intramolecular C-H activation. Research has shown that cationic iridium(I) complexes containing a COD ligand can undergo transformations that are initiated by an intramolecular C-H activation of the diene. acs.org This process leads to the formation of various iridium compounds where the cyclooctadiene or a derivative cyclooctadienyl ligand is coordinated in different modes, such as η³,η²- or κ,η³-. acs.org

Insertion of Unsaturated Substrates into Ir-H Bonds

A fundamental step in many iridium-catalyzed reactions is the migratory insertion of an unsaturated substrate, such as an alkene or alkyne, into an iridium-hydride (Ir-H) bond. umb.edu The Ir-H bond is typically formed via the oxidative addition of a substrate's C-H bond or another H-source to the iridium center. The insertion process is a key step in catalytic cycles for hydrogenation, hydroamination, and C-C bond formation. umb.edunih.gov

The mechanism is believed to proceed through the formation of a π-complex intermediate, where the unsaturated substrate coordinates to the iridium center prior to insertion. cdnsciencepub.com This step generally requires a vacant coordination site on the metal. cdnsciencepub.com The insertion of the alkene into the Ir-H bond gives an iridium-alkyl species. umb.edu This process is often reversible, and the reverse reaction is known as β-hydride elimination. umb.edu

Detailed studies have provided evidence for various insertion pathways. For example, the intramolecular C-H activation of the COD ligand can be followed by its insertion into the newly formed Ir-H bond, leading to a cyclooctenyl ligand. acs.org In other catalytic systems, external unsaturated substrates are readily inserted. Allenes, for instance, can insert into metal-hydride bonds to form vinyl or η³-allyl complexes, with the outcome depending on the specific properties of the metal complex. core.ac.uk

| Unsaturated Substrate | Iridium-Hydride Source | Resulting Species/Product | Reaction Context | Reference |

|---|---|---|---|---|

| 1,5-Cyclooctadiene (COD) | Intramolecular C-H activation of COD | κ,η²-cyclooctenyl iridium complex | Ligand transformation studies | acs.org |

| 1,3-Cyclohexadiene (B119728) (CHD) | Dehydrogenation of alcohol substrate | Iridium σ-allyl species | Catalytic C-C coupling via transfer hydrogenation | acs.org |

| Perfluoropropene | IrHCl₂(P(C₂H₅)₃)₃ | 1:1 Iridium-vinyl insertion product | Stoichiometric insertion studies | cdnsciencepub.com |

| Unactivated Olefins | Ir(III)-hydrido intermediate | Cyclized amine product | Intramolecular hydroamination | nih.gov |

Dimer Dissociation and Monomer Formation in Solution

The dimeric structure of [Ir(cod)Cl]2 is stable in the solid state but readily undergoes dissociation in solution to form catalytically active monomeric species. wikipedia.org This process typically involves the cleavage of the two chloro-bridges that link the iridium centers. The dissociation is a prerequisite for catalysis, as it frees up coordination sites on the iridium metal, allowing for the binding and activation of substrate molecules. rsc.org

Solvation Effects and Thermodynamic Considerations of [Ir(cod)Cl]2

The dissociation of the [Ir(cod)Cl]2 dimer is an equilibrium process that is significantly influenced by the solvent and the concentration of other species in the solution, particularly the free COD ligand. In solution, an equilibrium can exist between the dimer, [Ir(cod)Cl]2, and a monomeric species, IrCl(cod)2. nih.gov

[Ir(cod)Cl]2 + 2 cod ⇌ 2 IrCl(cod)2

This equilibrium is sensitive to the concentration of free 1,5-cyclooctadiene. Preparative methods have shown that when a large excess of COD is used in an alcoholic solvent, the isolated product is the monomeric IrCl(cod)2. nih.gov Conversely, removal of the solvent under vacuum enriches the solution in COD, driving the equilibrium toward the monomer. The loss of a COD ligand from IrCl(cod)2 readily regenerates the more stable dimeric complex. nih.gov

The choice of solvent also plays a crucial role. The synthesis of the dimer is typically performed in an alcohol solvent, where the Ir(III) precursor is reduced to Ir(I). wikipedia.org The yield of the reaction has been shown to be dependent on the specific alcohol used, with isopropanol (B130326) often providing higher yields than ethanol (B145695), suggesting a solvent effect on the stability and precipitation of the final dimeric product. google.com While detailed thermodynamic parameters for the dissociation in various solvents are not extensively documented, these qualitative observations highlight the importance of solvation in shifting the dimer-monomer equilibrium.

| Condition | Effect on Equilibrium | Observed Species | Reference |

|---|---|---|---|

| High concentration of free COD ligand | Shifts equilibrium to the right | Monomer: IrCl(cod)2 | nih.gov |

| Removal of solvent (e.g., ethanol) | Increases relative concentration of COD, shifts equilibrium right | Monomer: IrCl(cod)2 | nih.gov |

| Loss of COD ligand from monomer | Shifts equilibrium to the left | Dimer: [Ir(cod)Cl]2 | nih.gov |

| Use of isopropanol vs. ethanol in synthesis | Affects reaction yield and product precipitation | Dimer: [Ir(cod)Cl]2 | google.com |

Characterization of Active Monomeric Species in Catalysis

The [Ir(cod)Cl]2 dimer is best described as a precatalyst. The true catalytically active species are the monomers formed upon its dissociation, which may be further modified by reaction with substrates, co-ligands, or solvents. The characterization of these transient and highly reactive species is challenging but essential for understanding reaction mechanisms.

In many catalytic processes, the first step is the reaction of the dimer with a ligand (L), such as a phosphine (B1218219) or an amine, to form a monomeric adduct of the type IrCl(cod)(L). rsc.org For example, in the Signal Amplification by Reversible Exchange (SABRE) technique, a precatalyst like [Ir(IMes)(COD)Cl] (where IMes is an N-heterocyclic carbene) is converted in the presence of pyridine and hydrogen into the active polarization-transfer catalyst, [Ir(IMes)(H)2(Py)3]. mdpi.com

In intramolecular hydroamination reactions, the catalytically competent species has been identified as the monomeric substrate complex [Ir(COD)Cl(substrate)]. nih.gov In other contexts, such as ketone hydrogenation in the presence of a strong base, the active species is believed to be an anionic tetrahydride complex, K[IrH4(dppe)], which forms after the complete removal of the COD ligand. rsc.org For water oxidation catalysis, evidence suggests that after an initial activation period where the precursor dimer is transformed, individual active species are formed that may consist of small iridium clusters or monomers where fragments of the original ligands remain attached to the metal center. rsc.org

| Characterized Active/Competent Species | Precursor/Starting Material | Catalytic Reaction | Reference |

|---|---|---|---|

[Ir(COD)Cl(substrate)] | [Ir(cod)Cl]2 | Intramolecular Hydroamination | nih.gov |

[Ir(IMes)(H)2(Py)3] | [Ir(IMes)(COD)Cl] | SABRE Hyperpolarization | mdpi.com |

K[IrH4(dppe)] | [IrCl(COD)(dppe)] | Ketone Hydrogenation | rsc.org |

[Ir(H)2(PCy3)(py)3][BF4] | Crabtree's Catalyst (derived from [Ir(cod)Cl]2) | Magnetization Transfer / HIE | acs.org |

| CpIr=O complex (supported by DFT) | CpIr catalysts | Water Oxidation | semanticscholar.org |

Catalytic Applications of Chloro 1,5 Cyclooctadiene Iridium I Dimer

General Principles of [Ir(cod)Cl]₂ as a Catalyst Precursor

The dimeric iridium(I) complex, chloro(1,5-cyclooctadiene)iridium(I) dimer, denoted as [Ir(cod)Cl]₂, stands as a cornerstone in the field of homogeneous catalysis. Its significance lies in its role as a versatile and stable precatalyst, readily transformed into catalytically active species for a multitude of organic transformations. This section will delve into the fundamental aspects that underscore its widespread use, focusing on its broad applicability and the inherent advantages of the resulting iridium-based catalytic systems.

Scope and Versatility in Homogeneous Catalysis

This compound is a widely utilized precursor for the synthesis of a diverse array of iridium complexes, which are active in numerous homogeneous catalytic reactions. chemicalbook.comthermofisher.comchemdad.commedchemexpress.com Its versatility stems from the lability of the bridging chloride ligands and the 1,5-cyclooctadiene (B75094) (cod) ligand, which can be readily displaced by other ligands to generate catalytically active species. This adaptability allows for its application in a broad spectrum of reactions, including but not limited to:

Hydrogenation and Transfer Hydrogenation: [Ir(cod)Cl]₂ is a key precursor for catalysts used in hydrogenation and hydrogen-transfer reactions, including the well-known Crabtree's catalyst. chemicalbook.comchemdad.commedchemexpress.com

Asymmetric Hydrogenation: It serves as a starting material for generating chiral catalysts for the asymmetric hydrogenation of various substrates, such as tri- and tetrasubstituted olefins, imines, and ketones. chemicalbook.comchemdad.com

Carbon-Carbon Bond Forming Reactions: The dimer is employed in the preparation of catalysts for asymmetric allylic substitutions, enantioselective [2+2] cycloadditions, and the cross-coupling of styrene (B11656) derivatives with allylic carbonates. chemicalbook.comchemdad.com It is also used in the reaction of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes. chemicalbook.comchemdad.com

Other Catalytic Transformations: Its applications extend to carbonylation, hydrosilylation, hydroformylation, metathesis, and intramolecular hydroamination of unactivated alkenes. chemicalbook.comthermofisher.comchemdad.commedchemexpress.comnih.gov Furthermore, it is a precursor for catalysts in silyl-directed ortho-borylation of arenes. chemicalbook.comchemdad.com

The ability to react with a wide variety of ligands, such as phosphines and N-heterocyclic carbenes (NHCs), allows for the fine-tuning of the steric and electronic properties of the active catalyst, thereby influencing its reactivity and selectivity. numberanalytics.comresearchgate.net

Advantages of Iridium(I)-Based Catalytic Systems

Iridium-based catalysts, often generated from [Ir(cod)Cl]₂, offer several distinct advantages in chemical synthesis. numberanalytics.comresearchgate.net These benefits contribute to their increasing prominence in both academic research and industrial applications.

A key feature of iridium is its ability to exist in a range of oxidation states, typically from Ir(I) to Ir(V). numberanalytics.com This facility to participate in various redox processes is fundamental to its catalytic activity in a wide array of transformations. numberanalytics.com Iridium complexes can form strong σ-bonds with ligands, which aids in the activation of substrates. numberanalytics.com The high atomic number of iridium leads to significant spin-orbit coupling, which can influence the reactivity and selectivity of the catalyst. numberanalytics.com

Iridium catalysis is noted for its high selectivity, efficiency, and versatility. numberanalytics.com These catalysts can operate under mild reaction conditions, exhibit high turnover numbers, and demonstrate excellent functional group tolerance. researchgate.net The development of iridium catalysts has significantly broadened the scope of asymmetric hydrogenation, enabling the enantioselective reduction of challenging substrates that were previously difficult to hydrogenate with high selectivity using other metals like rhodium or ruthenium. acs.org Furthermore, the robustness and stability of many iridium complexes, including their tolerance to air and moisture, make them easier to handle in a laboratory setting. acs.orgnih.gov

Asymmetric Hydrogenation Reactions

The use of this compound as a precatalyst has been particularly impactful in the field of asymmetric hydrogenation. By combining [Ir(cod)Cl]₂ with a diverse array of chiral ligands, highly effective catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines can be generated. These transformations provide access to valuable chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Enantioselective Reduction of Olefinic Substrates

Iridium catalysts derived from [Ir(cod)Cl]₂ have emerged as powerful tools for the asymmetric hydrogenation of a wide range of olefinic substrates, including those that are unfunctionalized. researchgate.netacs.org Unlike traditional rhodium and ruthenium catalysts that often require a coordinating group near the double bond for high enantioselectivity, iridium catalysts can effectively hydrogenate simple aryl-substituted and even purely alkyl-substituted olefins with excellent results. acs.org

Cationic iridium complexes, typically generated in situ from [Ir(cod)Cl]₂ and a chiral ligand in the presence of a halide scavenger, have demonstrated high activity and enantioselectivity. researchgate.net For instance, iridium catalysts bearing P,N-ligands like PHOX have been successfully applied to the asymmetric hydrogenation of unfunctionalized aryl-olefins, achieving enantioselectivities greater than 95% ee with high turnover numbers and frequencies. researchgate.net The development of novel imidazole-based Ir-N,P catalysts has enabled the efficient and enantioselective hydrogenation of prochiral 1,4-cyclohexadienes. diva-portal.org

Below is a table summarizing selected research findings on the iridium-catalyzed asymmetric hydrogenation of olefinic substrates.

| Substrate Type | Chiral Ligand Family | Catalyst System Highlights | Enantiomeric Excess (ee) | Reference |

| Unfunctionalized Arylolefins | P,N-Ligands (e.g., PHOX) | High turnover numbers (up to 5000) and frequencies (>5000 h⁻¹) | >95% | researchgate.net |

| 1,4-Cyclohexadienes | Imidazole-based N,P-Ligands | Challenging regioselective mono-hydrogenation achieved | High | diva-portal.org |

| α,β-Unsaturated Esters | Phosphine-Oxazoline Ligands | Broad substrate scope | High | acs.org |

| Allylic Alcohols | N,P-Ligands | Kinetic resolution of racemic allylic alcohols | High | diva-portal.org |

| Homoallylic Sulfones | Not Specified | Synthesis of γ-chiral sulfones | up to 98% | researchgate.net |

Asymmetric Hydrogenation of Ketones and Imines

The enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis. Iridium catalysts derived from [Ir(cod)Cl]₂ have proven to be highly effective for these reactions, often providing excellent yields and enantioselectivities. nih.govnih.govchinesechemsoc.org

In the asymmetric hydrogenation of ketones, iridium complexes modified with chiral tridentate P,N,O-type ligands have shown extremely high activity and enantioselectivity. nih.gov The development of chiral iridium catalysts with spiro phosphine-amine-phosphine ligands has enabled the efficient asymmetric hydrogenation of challenging dialkyl ketones. chinesechemsoc.org

Similarly, for the asymmetric hydrogenation of imines, iridium complexes with chiral ligands are highly effective. For example, iridium complexes with chiral oxazoline-based N,P ligands have been used for the reduction of acetophenone (B1666503) N-arylimines and related acyclic substrates, achieving enantioselectivities up to 96% ee. nih.gov The asymmetric hydrogenation of 1,3-disubstituted isoquinolines to produce enantioenriched trans-tetrahydroisoquinolines has been accomplished using [Ir(cod)Cl]₂ in combination with a chiral Josiphos ligand. nih.gov

The following table presents selected data on the asymmetric hydrogenation of ketones and imines using iridium catalysts.

| Substrate | Chiral Ligand | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 1-(hydroxymethyl)-3-phenylisoquinoline | Josiphos | [Ir(cod)Cl]₂/Josiphos | trans-1,2,3,4-tetrahydroisoquinoline | 97% | nih.gov |

| Dialkyl imines | Spiro phosphine-amine-phosphine | Chiral iridium catalyst | Chiral amines | High | chinesechemsoc.org |

| Acetophenone N-arylimines | Oxazoline-based N,P ligands | Iridium complex | Chiral amines | up to 96% | nih.gov |

| Racemic trans-2-(3-methoxy-2,5-dimethylphenyl)-3-(ethoxycarbonyl)cyclopentanone | Spiropyridine-aminophosphine | Chiral iridium complex | Chiral cyclopentanol | 99% | thieme-connect.com |

Hydrogen Transfer Catalysis

Transfer hydrogenation offers a practical alternative to using molecular hydrogen, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. Iridium complexes derived from [Ir(cod)Cl]₂ are highly efficient catalysts for this process. acs.orgnih.gov

These catalytic systems can facilitate the reduction of a wide range of carbonyl compounds. rsc.org For instance, under hydrogen autotransfer conditions using a catalyst derived from [Ir(cod)Cl]₂ and BIPHEP, 1,3-cyclohexadiene (B119728) can be coupled to benzylic alcohols to furnish carbonyl addition products. acs.org The same products can be obtained from the corresponding aldehydes using isopropanol as the terminal reductant. acs.org

Iridium complexes have also been developed for the dehydrogenation of formic acid, a key reaction for hydrogen storage. nih.gov A complex prepared from [Ir(cod)Cl]₂ has been shown to be a prolific catalyst for this reaction, with high turnover frequencies and the ability to be reused multiple times. nih.gov Cyclometalated iridium complexes have been demonstrated to be excellent catalysts for the transfer hydrogenation of ketones and aldehydes in water using formate (B1220265) as the hydrogen source. rsc.org

The table below highlights key aspects of iridium-catalyzed hydrogen transfer reactions.

| Hydrogen Source | Substrate | Catalyst System | Key Findings | Reference |

| Isopropanol | Aldehydes | [Ir(cod)Cl]₂/BIPHEP | Formation of carbonyl adducts from 1,3-cyclohexadiene | acs.org |

| Formic Acid | N/A | Iridium complex from [Ir(cod)Cl]₂ | Prolific and reusable catalyst for formic acid dehydrogenation | nih.gov |

| Formate | Ketones and Aldehydes | Cyclometalated iridium complexes | Efficient transfer hydrogenation in water | rsc.org |

Carbon-Carbon Bond Forming Transformations

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Catalytic systems derived from this compound are effective in promoting cycloaddition reactions, which are powerful for the construction of cyclic and heterocyclic frameworks. chemicalbook.com Notably, iridium catalysts have been developed for [2+2+2] and [2+2] cycloadditions.

In the realm of [2+2+2] cycloadditions, the combination of [Ir(cod)Cl]₂ and a phosphine (B1218219) ligand, such as BINAP, has been shown to be an efficient catalyst for the reaction of α,ω-diynes with isocyanates to produce 2-pyridones. acs.orgnih.gov This method is atom-economical and tolerates a wide range of isocyanates, including both aliphatic and aromatic derivatives. acs.org The electronic properties of the substituents on aromatic isocyanates can influence the reactivity, with electron-donating groups enhancing the reaction. acs.org Furthermore, the use of chiral diphosphine ligands with the iridium precursor can achieve enantioselective synthesis of C-N axially chiral 2-pyridones. nih.gov

Iridium photocatalysts have also been employed in [2+2] photocycloaddition reactions. nih.govresearchgate.net For example, a polypyridyl iridium(III) catalyst can promote the intramolecular [2+2] cycloaddition of dienones through visible-light-induced energy transfer to form bridged cyclobutanes with excellent regioselectivity and high yields. nih.gov This approach offers a milder alternative to traditional UV-light-induced cycloadditions.

The table below provides examples of iridium-catalyzed cycloaddition reactions.

| Reactant 1 | Reactant 2 | Ligand/Catalyst System | Product | Yield (%) | Ref |

| α,ω-Diynes | Isocyanates | [Ir(cod)Cl]₂/BINAP | 2-Pyridones | High | acs.orgnih.gov |

| Dienones | - (intramolecular) | Polypyridyl iridium(III) catalyst | Bridged cyclobutanes | up to 96 | nih.gov |

Carbene Insertion into N-H Bonds

Iridium catalysts are emerging as effective promoters for the insertion of carbenes into N-H bonds, a direct method for the formation of C-N bonds and the synthesis of amines. researchgate.netiphy.ac.cn this compound has been successfully employed as a catalyst for the N-H insertion of acceptor-acceptor diazo compounds, such as diazomalonates, into a broad range of amines. acs.org

This catalytic process is applicable to both primary and secondary amines, encompassing aliphatic and aromatic substrates. acs.org The reaction proceeds under mild temperature conditions and with a stoichiometric ratio of substrates, demonstrating good functional group compatibility. acs.org This makes the method attractive for the late-stage functionalization of complex amine-containing molecules.

More recently, a heterogeneous iridium single-atom site catalyst has been developed for the carbene insertion into N-H bonds of various (hetero)aryl amines with α-alkyl diazo esters. figshare.comiphy.ac.cn This system exhibits high activity and selectivity, even with challenging substrates. iphy.ac.cn Mechanistic studies suggest that the reaction proceeds through the formation of an iridium carbene intermediate, followed by nucleophilic attack of the amine. iphy.ac.cn

The table below summarizes findings in iridium-catalyzed carbene insertion into N-H bonds.

| Amine Substrate | Diazo Compound | Catalyst System | Product | Yield (%) | Ref |

| Various primary and secondary amines | Diazomalonates | [Ir(cod)Cl]₂ | N-H insertion products | - | acs.org |

| (Hetero)aryl amines | α-Alkyl diazo esters | Heterogeneous iridium single-atom site catalyst | N-H insertion products | High | iphy.ac.cn |

Cross-Coupling Reactions

While palladium and nickel have traditionally dominated the field of cross-coupling reactions, iridium catalysts are finding a niche in specific types of these transformations. This compound serves as a precursor for catalysts in certain cross-coupling reactions, such as the coupling of styrene derivatives with allylic carbonates. chemicalbook.comchemdad.com

In these reactions, the iridium catalyst, often in conjunction with a suitable ligand, facilitates the formation of a carbon-carbon bond between the two coupling partners. The specific details and scope of these iridium-catalyzed cross-coupling reactions are an area of ongoing research. The ability of iridium to engage in different catalytic cycles compared to palladium and nickel can lead to unique reactivity and selectivity patterns.

Further exploration of iridium's potential in cross-coupling is expected to uncover new synthetic methodologies for the construction of complex organic molecules.

Carbon-Heteroatom Bond Forming Transformations

The this compound, [Ir(cod)Cl]2, serves as a versatile and widely used precatalyst in a variety of organic transformations that involve the formation of carbon-heteroatom bonds. Its ability to activate substrates under relatively mild conditions has made it a valuable tool in modern synthetic chemistry.

Hydrosilylation and Hydroboration Reactions

[Ir(cod)Cl]2 is a common precursor for catalysts used in hydrosilylation and hydroboration reactions. medchemexpress.comwikipedia.org These processes are fundamental for producing valuable organosilane and organoborane compounds. While the dimer itself can be used, it often serves as the starting material for generating more active catalytic species in situ, for instance, through the addition of various ligands.

In the realm of hydrosilylation, iridium catalysts derived from [Ir(cod)Cl]2 have been employed for the reaction of unsaturated compounds like alkynes. For example, the hydrosilylation of phenylacetylene (B144264) can be achieved using a catalytic system generated from the iridium dimer, leading to the formation of vinylsilanes. The selectivity of such reactions can be influenced by the choice of ligands and reaction conditions.

Iridium-catalyzed hydroboration has also been explored. A notable application is the dearomative hydroboration of pyridines. nih.gov A heterogeneous catalyst, prepared from (cod)Ir(py)Cl and sulfated zirconium oxide (SZO), is effective in the hydroboration of various substituted pyridines. nih.gov The reaction initially yields the 1,2-dihydropyridine product, which can then isomerize to the more stable 1,4-dihydropyridine (B1200194) over time. nih.gov

Table 1: Examples of [Ir(cod)Cl]2-Mediated Hydrosilylation and Hydroboration

| Substrate | Reagent | Catalyst System | Product Type | Ref. |

| Phenylacetylene | Hydrosilane | [Ir(cod)Cl]2-based catalyst | Vinylsilane | |

| Pyridine | Pinacolborane | [(cod)Ir(py)][SZO] (derived from (cod)Ir(py)Cl) | 1,2-Dihydropyridine/1,4-Dihydropyridine | nih.gov |

| Substituted Pyridines | Pinacolborane | [(cod)Ir(py)][SZO] | Substituted Dihydropyridines | nih.gov |

| Pyrazines | Pinacolborane | [(cod)Ir(py)][SZO] | Hydroborated Products | nih.gov |

| N-methylimidazole | Pinacolborane | [(cod)Ir(py)][SZO] | Hydroborated Products | nih.gov |

Allylic Amination and Etherification

The iridium-catalyzed allylic substitution reaction is a powerful method for C-N and C-O bond formation, and [Ir(cod)Cl]2 is a frequently used and effective catalyst precursor for these transformations. illinois.edunih.gov In combination with chiral ligands, this precursor allows for the development of highly enantioselective processes.

In allylic amination, catalyst systems derived from [Ir(cod)Cl]2 and phosphoramidite (B1245037) ligands have been shown to be highly active and selective. These reactions can be performed on a variety of allylic carbonates and amines, including alkylamines and aromatic amines, which are often challenging substrates. nih.gov

Similarly, iridium-catalyzed allylic etherification provides a route to allylic ethers. The reaction of allylic carbonates with alcohols or phenols can be mediated by catalytic systems generated from [Ir(cod)Cl]2. A notable example involves the use of a phosphorodiamidite ligand in conjunction with the iridium precursor to facilitate the etherification process. researchgate.net These methods have been applied to the asymmetric synthesis of important heterocyclic structures like dihydropyrans and dihydrofurans from aliphatic alkoxides. nih.gov

Table 2: Selected [Ir(cod)Cl]2-Catalyzed Allylic Substitution Reactions

| Electrophile | Nucleophile | Catalyst System | Product Type | Key Finding | Ref. |

| Crotyl Carbonate | α-Carboxymethyl tetralone | [Ir(cod)Cl]2 / Phosphoramidite L1 / LiBr / LiOt-Bu | Alkylated Tetralone | Good conversion and diastereoselectivity, but low regioselectivity. | nih.gov |

| Crotyl Chloride | α-Carboxymethyl tetralone | [Ir(cod)Cl]2 / Phosphoramidite L1 / LiCl / Proton Sponge | Vicinal Tertiary and All-Carbon Quaternary Stereodyad | First enantio-, diastereo-, and regioselective example with an aliphatic electrophile. | nih.gov |

| Allylic Carbonate | Phenol | [Ir(cod)Cl]2 / Phosphorodiamidite ligand | Allylic Ether | Effective catalysis for C-O bond formation. | researchgate.net |

| Allylic Carbonate | Aliphatic Alkoxides | Iridium Catalyst | Dihydropyrans and Dihydrofurans | Asymmetric synthesis of heterocyclic compounds. | nih.gov |

Intramolecular Hydroamination Reactions

[Ir(cod)Cl]2 has emerged as a highly effective precatalyst for the intramolecular hydroamination of unactivated alkenes, providing an atom-economical route to nitrogen-containing heterocycles such as pyrrolidines and piperidines. nih.gov This method is applicable to both secondary alkyl- and arylamines, as well as primary amines. nih.gov

For secondary amines, the reaction often proceeds efficiently with [Ir(cod)Cl]2 alone, without the need for additional ligands or co-catalysts, at relatively low catalyst loadings. nih.gov The catalyst system demonstrates broad substrate scope, tolerating various functional groups. Mechanistic studies suggest a pathway involving the nucleophilic attack of the amine onto an iridium-coordinated olefin, rather than an N-H bond activation mechanism. nih.gov

In the case of primary aminoalkene substrates, a co-catalyst such as HNEt3Cl is often required to promote the cyclization effectively. nih.gov Kinetic analyses have revealed a first-order dependence on the iridium concentration and an inverse-order dependence on both the substrate and product concentrations. nih.gov

Table 3: Intramolecular Hydroamination of Unactivated Alkenes using [Ir(cod)Cl]2

| Substrate Type | Catalyst System | Conditions | Product | Yield | Ref. |

| Secondary Alkylamine (N-benzyl-2,2-diphenylpent-4-en-1-amine) | 0.125 mol % [Ir(cod)Cl]2 | 1,4-dioxane, 110 °C, 3 h | 1-Benzyl-4,4-diphenyl-2-methylpyrrolidine | >95% | nih.gov |

| Secondary Arylamine | 0.25–5.0 mol % [Ir(cod)Cl]2 | 1,4-dioxane, 110 °C | Nitrogen Heterocycle | Good to Excellent | nih.gov |

| gem-Disubstituted Olefin | 0.25–5.0 mol % [Ir(cod)Cl]2 | 1,4-dioxane, 110 °C | Nitrogen Heterocycle | Effective Cyclization | nih.gov |

| Primary Aminoalkene | [Ir(cod)Cl]2 / 5 mol % HNEt3Cl | 1,4-dioxane, 110 °C | Nitrogen Heterocycle | Effective Cyclization | nih.gov |

Synthesis of Vinyl Ethers

The synthesis of vinyl ethers via the iridium-catalyzed transfer vinylation of alcohols with vinyl acetate (B1210297) is a significant application of [Ir(cod)Cl]2. orgsyn.org This method provides a practical alternative to traditional methods, which often rely on mercury catalysts or multi-step procedures. The reaction is thought to proceed through an addition-elimination sequence involving the alcohol and acetic acid, facilitated by the iridium catalyst and a base. orgsyn.org

Commercially available [Ir(cod)Cl]2 serves as an excellent precatalyst in combination with a simple base like sodium carbonate (Na2CO3). orgsyn.org The methodology is robust, with broad applicability to primary and secondary alcohols, as well as phenols. orgsyn.orgacs.org Even substrates containing sulfur, like thiophenol, which can often inhibit transition metal catalysts, react efficiently to form the corresponding vinyl thioether. orgsyn.org This protocol has also been extended to the synthesis of bio-based (bis)-vinyl ethers from diols. researchgate.net

Table 4: [Ir(cod)Cl]2-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate

| Alcohol/Phenol | Catalyst System | Conditions | Product | Yield | Ref. |

| p-Methoxyphenol | 0.5 mol % [Ir(cod)Cl]2, Na2CO3 | Toluene, 100 °C | 1-Methoxy-4-vinyloxybenzene | 91% | orgsyn.org |

| n-Octyl alcohol | [Ir(cod)Cl]2, Na2CO3 | Toluene, 100 °C | n-Octyl vinyl ether | 83% | orgsyn.orgacs.org |

| Cyclohexanol (Secondary Alcohol) | [Ir(cod)Cl]2, Na2CO3 | Toluene, 100 °C | Cyclohexyl vinyl ether | 78% | orgsyn.org |

| Thiophenol | [Ir(cod)Cl]2, Na2CO3 | Toluene, 100 °C | Phenylvinyl thioether | Excellent | orgsyn.org |

| Allyl Alcohol | [IrCl(cod)]2, Cs2CO3 | 100-140 °C | γ,δ-Unsaturated Carbonyl Compound (via Claisen Rearrangement) | 83% | orgsyn.org |

Other Catalytic Reactions Mediated by [Ir(cod)Cl]2

Beyond the extensive use in C-heteroatom bond formation, [Ir(cod)Cl]2 is a key precursor for catalysts in other important transformations, including carbonylation and hydroformylation reactions.

Carbonylation and Hydroformylation

[Ir(cod)Cl]2 is widely cited as a starting material for generating active catalysts for carbonylation and hydroformylation reactions. medchemexpress.com Hydroformylation, also known as the oxo process, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. libretexts.org

While [Ir(cod)Cl]2 is typically not the active catalyst itself, it reacts with various ligands (e.g., phosphines, phosphites) and syngas (a mixture of CO and H2) to form the true catalytic species, such as iridium hydrido carbonyl complexes. These active catalysts then enter the catalytic cycle, which involves steps like olefin coordination, migratory insertion, CO insertion, oxidative addition of H2, and reductive elimination of the aldehyde product. libretexts.org The choice of ligands is crucial as it influences the activity and, importantly, the regioselectivity (linear vs. branched aldehyde) of the hydroformylation process. The utility of the dimer lies in its convenient and reliable generation of these active iridium species for such carbonylation-based transformations.

Olefin Metathesis

While this compound, [Ir(cod)Cl]₂, is primarily a precursor, it is instrumental in forming active catalysts for various reactions, including olefin metathesis. uyanchem.commedchemexpress.com This catalytic process involves the redistribution of olefin (alkene) bonds. The iridium complexes derived from [Ir(cod)Cl]₂ facilitate this reaction, which is a powerful tool in the synthesis of complex organic molecules and polymers. lookchem.com

Claisen Rearrangements

[Ir(cod)Cl]₂ serves as a catalyst precursor for Claisen rearrangements. synthesiswithcatalysts.com This is a pericyclic reaction that involves the medchemexpress.commedchemexpress.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. Iridium catalysis, originating from [Ir(cod)Cl]₂, can influence the efficiency and stereoselectivity of this transformation, making it a valuable method in synthetic organic chemistry.

Dehydrogenation and Polymerization Applications

Iridium complexes derived from [Ir(cod)Cl]₂ are effective catalysts for dehydrogenation reactions. A notable example is the dehydrogenation of secondary alcohols, a process that can be achieved without the need for hydrogen acceptors or a base. nih.gov This catalytic system displays a broad substrate scope, including both aromatic and aliphatic alcohols. The catalytic cycle for this transformation is proposed to involve the addition of the alcohol's O-H bond to the iridium catalyst. nih.gov

In the realm of polymerization, while direct applications of [Ir(cod)Cl]₂ are less common, its role as a precursor to catalysts for polymerization reactions is significant. lookchem.com These iridium-based catalysts can be tailored to control the polymerization of various monomers, leading to polymers with specific properties.

Industrial and Pharmaceutical Significance of [Ir(cod)Cl]₂-Derived Catalysis

The catalytic systems originating from this compound have made substantial contributions to both the pharmaceutical and fine chemical industries. wikipedia.org

Applications in Pharmaceutical Synthesis

The versatility of iridium catalysts derived from [Ir(cod)Cl]₂ is particularly evident in the synthesis of pharmaceuticals. These catalysts are employed in a range of crucial reactions, including asymmetric hydrogenations and carbonylation reactions. uyanchem.commedchemexpress.com For instance, the enantioselective hydrogenation of prochiral substrates is a key step in the synthesis of many optically active drugs. Iridium catalysts, often prepared from [Ir(cod)Cl]₂, are highly effective in achieving high enantioselectivity in these transformations. lookchem.com This is critical for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.